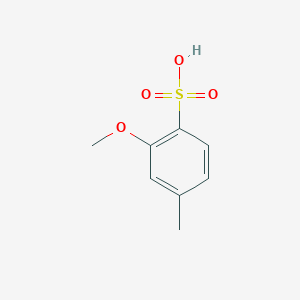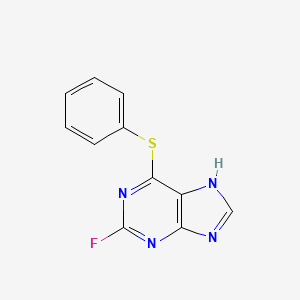
5-iodo-1-pyridin-3-yl-1H-indazole
Vue d'ensemble
Description
5-iodo-1-pyridin-3-yl-1H-indazole is a heterocyclic compound that features an indazole core substituted with an iodine atom at the 5-position and a pyridinyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-pyridin-3-yl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with 3-pyridinecarboxaldehyde under acidic conditions to form the indazole core. This is followed by iodination at the 5-position using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-iodo-1-pyridin-3-yl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole core can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium or copper catalysts are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-iodo-1-pyridin-3-yl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-iodo-1-pyridin-3-yl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A basic indazole structure without any substituents.
5-Bromo-1-(3-pyridinyl)indazole: Similar to 5-iodo-1-pyridin-3-yl-1H-indazole but with a bromine atom instead of iodine.
1-(3-Pyridinyl)-2H-indazole: An isomer with the pyridinyl group at a different position.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets .
Propriétés
Formule moléculaire |
C12H8IN3 |
|---|---|
Poids moléculaire |
321.12 g/mol |
Nom IUPAC |
5-iodo-1-pyridin-3-ylindazole |
InChI |
InChI=1S/C12H8IN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H |
Clé InChI |
ZECDJMNIBZMRED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N2C3=C(C=C(C=C3)I)C=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine](/img/structure/B8364372.png)



![tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8364395.png)

![6-[(4-Methoxyphenyl)methyl]-2H-1,3-benzodioxol-5-ol](/img/structure/B8364417.png)


![Benzyl[3-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-oxopropyl]carbamate](/img/structure/B8364435.png)



